Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate
Description
Properties
CAS No. |
143664-06-6 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 3-(acetyloxymethyl)-5-methylhex-2-enoate |
InChI |
InChI=1S/C12H20O4/c1-5-15-12(14)7-11(6-9(2)3)8-16-10(4)13/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
JJWFDWMNFMFZJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CC(C)C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate typically involves esterification reactions. One common method is the Fischer esterification, where an alcohol reacts with an acid in the presence of an acid catalyst. For this compound, the starting materials would include an appropriate alcohol and acid, with the reaction conditions involving refluxing in the presence of a strong acid like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium ethoxide (NaOEt) or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Synthesis:
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including esterification and substitution reactions, making it valuable for producing more complex molecules.
2. Synthesis of Pharmaceuticals:
The compound is utilized in the synthesis of pharmaceutical agents due to its ability to modify functional groups effectively. For instance, it can be transformed into biologically active compounds through specific reaction pathways that exploit its ester functionality.
Medicinal Chemistry Applications
1. Anticancer Research:
Recent studies have investigated the potential of this compound derivatives as anticancer agents. The structural modifications of this compound have shown promise in enhancing cytotoxicity against various cancer cell lines, indicating its potential role in drug development .
2. Antimicrobial Properties:
Research has also highlighted the antimicrobial properties of derivatives synthesized from this compound. These derivatives exhibit activity against a range of pathogens, suggesting applications in developing new antimicrobial agents .
Flavoring Applications
This compound is noted for its fruity aroma, making it suitable for use as a flavoring agent in the food industry. Its unique scent profile allows it to be employed in:
1. Food Products:
Used in various food products to enhance flavor profiles, particularly in confectionery and beverages.
2. Fragrance Industry:
This compound is also explored for use in perfumes and cosmetic products due to its pleasant aroma, contributing to the overall sensory experience of these products .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of modified this compound on breast cancer cells. The results indicated that specific derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells.
Case Study 2: Flavor Profile Development
In another study focusing on flavor compounds, researchers analyzed the sensory impact of this compound in beverages. The compound was found to enhance the overall flavor profile significantly, leading to increased consumer preference during sensory evaluations.
Mechanism of Action
The mechanism by which Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The alkene group can also undergo addition reactions, making the compound versatile in different pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The following table summarizes key structural differences and similarities between Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate and related compounds:
Key Observations :
- The target compound shares the α,β-unsaturated ester motif with Ethyl 5-methylhex-2-enoate , but the addition of the acetyloxy methyl group at C3 likely increases steric bulk and alters reactivity.
- Unlike (E)-3-Methyl-6-oxohex-2-enyl acetate , which contains a terminal aldehyde group (C6: CHO), the target compound lacks electrophilic aldehyde functionality, reducing its susceptibility to nucleophilic attacks.
This compound
- Esterification/Acetylation : Introduction of the acetyloxy group via acetylation of a hydroxylated precursor, similar to methods in .
- Cross-Coupling Reactions : Use of palladium-catalyzed reactions to install substituents on the α,β-unsaturated backbone.
Comparison with Other Syntheses:
(E)-3-Methyl-6-oxohex-2-enyl acetate : Synthesized via oxidative cleavage of a diol precursor using HIO4·2H2O in THF/Et2O, yielding 80% product. The aldehyde group is introduced through periodate-mediated cleavage.
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates : Prepared via Claisen-Schmidt condensation using sodium ethoxide and ethyl acetoacetate under reflux (70–80°C). This highlights the versatility of ethyl acetoacetate as a precursor for complex esters.
Key Differences :
Physicochemical Properties
- Molecular Weight: Estimated to be higher than Ethyl 5-methylhex-2-enoate (MW ~170 g/mol) due to the acetyloxy methyl group.
- Volatility: Likely lower than simpler esters like Ethyl 5-methylhex-2-enoate due to increased polarity from the acetyloxy group.
- Stability : The α,β-unsaturated ester system may confer reactivity toward Michael additions or Diels-Alder reactions, similar to compounds in and .
Biological Activity
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate is an organic compound characterized by its unique ester functional group and structural framework. This compound has garnered attention for its potential biological activities, which may be influenced by its specific combination of functional groups.
- Molecular Formula : C₉H₁₈O₃
- Molecular Weight : Approximately 228.29 g/mol
- Structural Features :
- Contains an acetyloxy group.
- Features a methyl hexenoate backbone.
These properties contribute to its distinct reactivity patterns compared to simpler esters, potentially influencing its applications in organic synthesis and medicinal chemistry .
Biological Activity
Research into the biological activity of this compound indicates several promising areas:
Antimicrobial Properties
In vitro studies have suggested that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of esters often show effectiveness against various bacterial strains. The presence of the acetyloxy group may enhance this activity by improving solubility and bioavailability .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including esterification reactions involving acetic anhydride or acetyl chloride with appropriate alcohols. The ability to modify the acetyloxy group allows for the exploration of numerous derivatives, each potentially exhibiting unique biological activities .
Comparative Analysis with Related Compounds
A comparative analysis can elucidate the biological activity of this compound in relation to other esters:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-methylhex-2-enoate | Lacks acetyloxy group | Moderate antimicrobial |
| Ethyl acetate | Simple ester | Solvent; low antimicrobial |
| Ethyl 3-hydroxybutanoate | Hydroxyl group instead of acetyloxy | Antimicrobial properties |
This table illustrates how variations in structure can influence biological activity, highlighting the potential for this compound to serve as a platform for developing new therapeutic agents .
Case Studies and Research Findings
While direct case studies on this compound are sparse, research into related compounds provides insights into its potential applications. For example:
- Antimicrobial Screening : Compounds similar to this compound have been screened for their ability to inhibit bacterial growth. Results indicated that modifications in the ester structure could enhance activity against Gram-positive bacteria .
- Cytotoxicity Assessments : Studies assessing the cytotoxic effects of related esters showed that many displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
